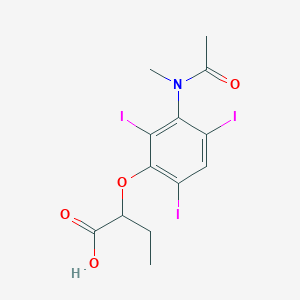

2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)butyric acid, commonly known as MIBG, is a radiopharmaceutical that is used in the diagnosis and treatment of various medical conditions. It is a synthetic compound that contains iodine and is commonly used in nuclear medicine.

Mechanism Of Action

MIBG works by binding to specific receptors in the body that are associated with certain medical conditions. Once it binds to these receptors, it emits radiation that can be detected and used to diagnose and treat the condition.

Biochemical And Physiological Effects

MIBG has several biochemical and physiological effects on the body. It is primarily used as a diagnostic tool, and its effects are generally temporary and reversible. However, in some cases, MIBG can cause side effects, including nausea, vomiting, and low blood pressure.

Advantages And Limitations For Lab Experiments

MIBG has several advantages as a research tool. It is a highly specific and sensitive diagnostic tool that can detect even small amounts of certain medical conditions. However, MIBG also has several limitations. It is a radioactive compound, which means that it can be dangerous if not handled properly. Additionally, MIBG is expensive and may not be readily available in all research settings.

Future Directions

There are several potential future directions for research involving MIBG. One potential area of research is the development of new diagnostic and treatment methods for medical conditions that are currently difficult to diagnose or treat. Another potential area of research is the development of new radiopharmaceuticals that are more effective and safer than MIBG. Additionally, researchers may explore the use of MIBG in combination with other diagnostic and treatment methods to improve patient outcomes.

Synthesis Methods

MIBG is synthesized through a complex chemical process that involves several steps. The process begins with the synthesis of the intermediate compound, 3-(N-Methylacetamido)-2,4,6-triiodophenol. This intermediate is then converted to MIBG through a series of chemical reactions.

Scientific Research Applications

MIBG has a wide range of scientific research applications. It is commonly used in nuclear medicine to diagnose and treat various medical conditions, including neuroblastoma, pheochromocytoma, and carcinoid tumors. MIBG is also used in the treatment of certain types of heart disease, such as congestive heart failure.

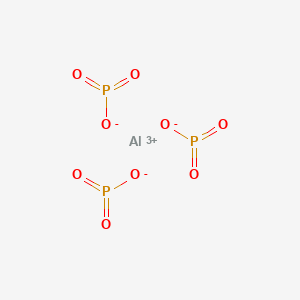

properties

CAS RN |

13080-23-4 |

|---|---|

Product Name |

2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)butyric acid |

Molecular Formula |

C13H14I3NO4 |

Molecular Weight |

628.97 g/mol |

IUPAC Name |

2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]butanoic acid |

InChI |

InChI=1S/C13H14I3NO4/c1-4-9(13(19)20)21-12-8(15)5-7(14)11(10(12)16)17(3)6(2)18/h5,9H,4H2,1-3H3,(H,19,20) |

InChI Key |

SEPSYIXFWLWAQJ-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I |

synonyms |

2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]butyric acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thulium chloride heptahydrate [MI]](/img/structure/B80450.png)